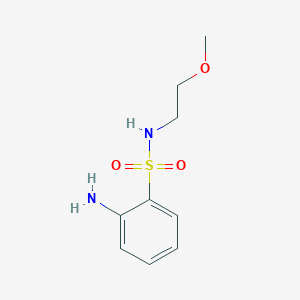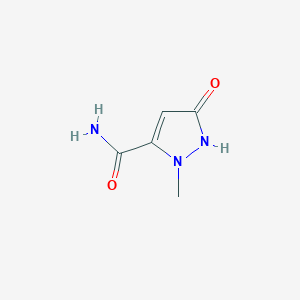![molecular formula C7H4N4 B13919418 Imidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13919418.png)
Imidazo[1,2-B]pyridazine-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-B]pyridazine-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[1,2-B]pyridazine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold for drug development, particularly in the treatment of inflammatory and autoimmune diseases .
Vorbereitungsmethoden
The synthesis of imidazo[1,2-B]pyridazine-7-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :
Bromination: 3-amino-6-bromopyridazine is dissolved in a suitable solvent and subjected to bromination using a bromination reagent to obtain a brominated intermediate.
Cyclization: The brominated intermediate is then treated with a catalyst and a ring-closing reagent to form the imidazo[1,2-B]pyridazine core structure.
Nitrile Introduction:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Imidazo[1,2-B]pyridazine-7-carbonitrile undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced with other functional groups using appropriate nucleophiles.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-B]pyridazine-7-carbonitrile has been extensively studied for its applications in various scientific fields :
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It has been investigated as a potential therapeutic agent for treating autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
Industry: The compound’s unique properties make it suitable for use in the development of pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of imidazo[1,2-B]pyridazine-7-carbonitrile involves its interaction with specific molecular targets and pathways . For example, it acts as an inhibitor of the interleukin-17A (IL-17A) pathway, which plays a crucial role in the inflammatory response. By inhibiting IL-17A, the compound can reduce inflammation and tissue damage associated with autoimmune diseases. The molecular targets include the IL-17 receptor and associated signaling proteins, leading to the suppression of pro-inflammatory cytokine production.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-B]pyridazine-7-carbonitrile can be compared with other similar compounds in the imidazopyridine family :
Imidazo[1,2-a]pyridine: Known for its anticancer and antimicrobial activities, this compound has a different ring fusion pattern compared to imidazo[1,2-B]pyridazine.
Imidazo[1,5-a]pyridine: This compound is used in the development of optoelectronic devices and sensors due to its unique optical properties.
Imidazo[4,5-b]pyridine: Exhibits antiviral and anti-inflammatory activities, with a distinct structural arrangement that influences its biological activity.
The uniqueness of this compound lies in its specific inhibition of the IL-17A pathway, making it a promising candidate for the treatment of autoimmune diseases.
Eigenschaften
Molekularformel |
C7H4N4 |
|---|---|
Molekulargewicht |
144.13 g/mol |
IUPAC-Name |
imidazo[1,2-b]pyridazine-7-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-4-6-3-7-9-1-2-11(7)10-5-6/h1-3,5H |
InChI-Schlüssel |
OAQFIXDKTZYDRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=N1)C=C(C=N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B13919335.png)
![2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13919343.png)


![4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13919361.png)

![5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol](/img/structure/B13919383.png)







